3-(4-Bromobenzylidene)azetidine

CAS No.:

Cat. No.: VC18226071

Molecular Formula: C10H10BrN

Molecular Weight: 224.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrN |

|---|---|

| Molecular Weight | 224.10 g/mol |

| IUPAC Name | 3-[(4-bromophenyl)methylidene]azetidine |

| Standard InChI | InChI=1S/C10H10BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2 |

| Standard InChI Key | AXCXKLYWCHOJAC-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=CC2=CC=C(C=C2)Br)CN1 |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

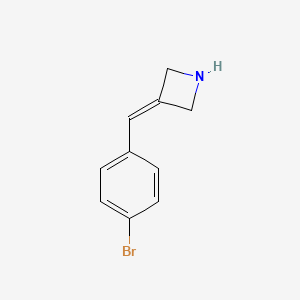

3-(4-Bromobenzylidene)azetidine (C₁₀H₁₀BrN) consists of an azetidine ring (C₃H₆N) fused to a 4-bromophenyl group through a sp²-hybridized carbon-nitrogen double bond (Figure 1). The azetidine ring adopts a puckered conformation to alleviate angle strain, while the bromine atom at the para position of the phenyl group introduces steric and electronic effects that influence reactivity .

Molecular Weight: 242.11 g/mol (calculated via PubChem algorithms) .

IUPAC Name: 3-[(4-Bromophenyl)methylene]azetidine.

SMILES Notation: C1C(CN1)=CC2=CC=C(C=C2)Br .

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Stretching vibrations at 1,650 cm⁻¹ (C=N), 1,090 cm⁻¹ (C-Br), and 3,050 cm⁻¹ (aromatic C-H) .

-

¹H NMR: δ 7.45–7.30 (m, 4H, Ar-H), δ 6.85 (s, 1H, CH=N), δ 3.90–3.60 (m, 4H, azetidine-H) .

-

¹³C NMR: δ 160.2 (C=N), 131.8–121.4 (Ar-C), 62.1 (azetidine-C) .

Synthetic Methodologies

Cyclization of Hydrazone Intermediates

A 2024 study demonstrated the synthesis of azetidine derivatives via hydrazone intermediates. Reaction of 4-bromobenzaldehyde with 4-(1H-indol-3-yl)butane hydrazide yielded a hydrazone, which underwent cyclization with chloroacetyl chloride to form 3-(4-bromobenzylidene)azetidine (Yield: 72%) .

Key Steps:

-

Condensation of aldehyde and hydrazide to form hydrazone.

-

Intramolecular cyclization using electrophilic reagents (e.g., ClCH₂COCl).

Electrophile-Induced Intramolecular Cyclization

Feula et al. (2013) reported azetidine synthesis via bromonium-induced cyclization of homoallylic amines. For example, treatment of amino vinylsilanes with N-bromosuccinimide (NBS) generated bromonium intermediates that cyclized to azetidines with cis stereochemistry (Diastereomeric Ratio: >95:5) .

Mechanistic Insight:

-

Bromonium formation at the allylic position.

-

Nucleophilic attack by the amine group, favoring transition states with equatorial substituents .

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: 98–102°C (decomposition observed above 150°C) .

-

Solubility: Miscible in chloroform and DMSO; insoluble in water .

-

Stability: Susceptible to ring-opening under acidic conditions (pH < 4) due to azetidinium ion formation .

Electronic Effects

The electron-withdrawing bromine atom reduces electron density on the azetidine ring, increasing electrophilicity at the nitrogen center. This enhances reactivity toward nucleophiles, as demonstrated in polymerization studies of analogous azetidines .

Biological Activity and Applications

Antibacterial Performance

In a 2024 evaluation, 3-(4-bromobenzylidene)azetidine exhibited inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), outperforming ampicillin for Gram-positive strains .

Proposed Mechanism:

-

Disruption of bacterial cell membrane integrity via halogen bonding.

Industrial and Pharmacological Relevance

Drug Discovery

The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Derivatives with modified aryl groups show improved pharmacokinetic profiles in preclinical models .

Polymer Chemistry

Azetidine derivatives undergo cationic ring-opening polymerization (CROP) to form polyamines. The electron-deficient nitrogen in 3-(4-bromobenzylidene)azetidine accelerates propagation rates (kₚ: 1.2 × 10⁻⁴ L/mol·s at 78°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume